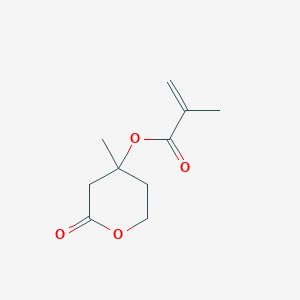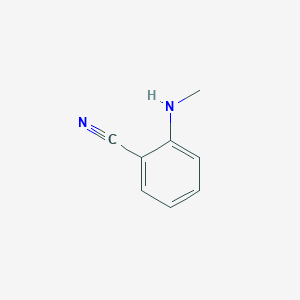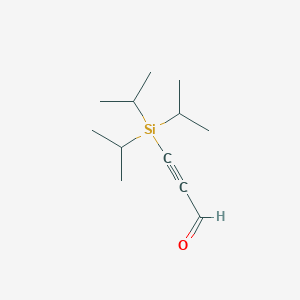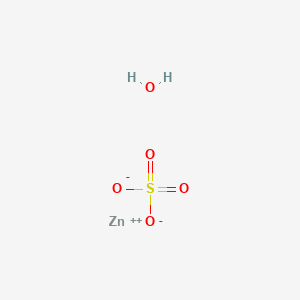
Zinc sulfate monohydrate
Overview
Description
Zinc sulfate monohydrate is an inorganic compound with the chemical formula ZnSO₄·H₂O. It is a colorless crystalline solid that is highly soluble in water.
Mechanism of Action
Target of Action
Zinc sulfate monohydrate primarily targets enzymes and proteins within the body . It has been identified as a cofactor for over 70 different enzymes, including alkaline phosphatase, lactic dehydrogenase, and both RNA and DNA polymerase .
Mode of Action
This compound works by releasing zinc ions, which then interact with various biological molecules and cellular components . These interactions can modulate the activity of enzymes, transcription factors, and other proteins involved in cellular processes .
Biochemical Pathways
Zinc plays a key role in many important biochemical pathways. It is involved in carbohydrate metabolism, both in photosynthesis and in the conversion of sugars to starch, protein metabolism, auxin (growth regulator) metabolism, pollen formation, maintenance of the integrity of biological membranes, and resistance to infection by certain pathogens .
Pharmacokinetics
This compound is absorbed through the cell membrane, followed by direct interaction with the functional groups of proteins and nucleic acids . It is primarily excreted in feces . About 70% of zinc in circulation is bound to albumin, and the majority in the body is found in skeletal muscle and bone .
Result of Action
The molecular and cellular effects of this compound’s action are extensive. It facilitates wound healing, helps maintain normal growth rates, normal skin hydration, and the senses of taste and smell . It also plays a crucial role in cell cycle progression, immune functions, meiosis, and many other physiological procedures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the use of high analysis fertilizers, increased use of phosphatic fertilizers, and the use of poor-quality water can lead to zinc deficiency in soils, which in turn affects the bioavailability of this compound .
Biochemical Analysis
Biochemical Properties
Zinc sulfate monohydrate is involved in the regulation of cytokine expression, suppressing inflammation, and activating antioxidant enzymes that scavenge reactive oxygen species, reducing oxidative stress . It also plays a role in the correct functioning of lipid and glucose metabolism, regulating and forming the expression of insulin .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . High levels of dietary zinc can cause anaemia as well as decreased levels of copper and iron absorption, and reduction in the activities of several important enzymes in various tissues .
Molecular Mechanism
This compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Zinc has been identified as a cofactor for over 70 different enzymes, including alkaline phosphatase, lactic dehydrogenase and both RNA and DNA polymerase .
Temporal Effects in Laboratory Settings
This compound shows changes in its effects over time in laboratory settings. It has a lower density and slightly higher molecular weight due to the presence of water molecules. Additionally, the monohydrate form has a lower melting point and tends to dissolve more readily in water than anhydrous zinc sulfate .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This compound is considered as a safe source of zinc for all animal species, regarding the maximum contents for total zinc in feedingstuffs set by the EU .
Metabolic Pathways
This compound is involved in the metabolic pathways that include any enzymes or cofactors that it interacts with . Zinc cannot be stored in significant amounts, so regular dietary intake is essential. ZIP4 and/or ZnT5B transport dietary zinc ions from the duodenum into the enterocyte, ZnT1 transports zinc ions from the enterocyte into the circulation, and ZnT5B (bidirectional zinc transporter) facilitates endogenous zinc secretion into the intestinal lumen .
Transport and Distribution
This compound is transported and distributed within cells and tissues . Zinc transportation is under the control of two major transporter families: SLC30 (ZnT) for the excretion of zinc and SLC39 (ZIP) for the zinc intake .
Subcellular Localization
Research suggests that zinc is an essential component in maintaining cellular equilibrium .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc sulfate monohydrate can be synthesized by reacting zinc oxide with sulfuric acid. The reaction typically involves dissolving zinc oxide in sulfuric acid, followed by filtration to remove impurities. The resulting solution is then concentrated and crystallized to obtain this compound .
Industrial Production Methods: The industrial production of this compound involves several steps:
Rinsing Zinc Oxide: Zinc oxide is rinsed to remove any surface impurities.
Reaction with Sulfuric Acid: Zinc oxide is reacted with sulfuric acid to form zinc sulfate.
Filtration and Deironing: The solution is filtered to remove impurities, and hydrogen peroxide is added to remove iron.
pH Adjustment and Filtration: Zinc oxide is added to adjust the pH, followed by filter pressing.
Cadmium Removal: Zinc powder is added to remove cadmium, followed by another round of filter pressing.
Evaporation and Crystallization: The solution undergoes multiple-effect evaporation and concentrated crystallization.
Dehydration and Packaging: The final product is centrifugally dehydrated and packaged.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where zinc is oxidized to form zinc oxide.
Reduction: It can also participate in reduction reactions, where zinc sulfate is reduced to elemental zinc.
Substitution: this compound can undergo substitution reactions, where the sulfate group is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or carbon can be used.
Substitution: Various anions like chloride or nitrate can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Zinc oxide (ZnO)
Reduction: Elemental zinc (Zn)
Substitution: Zinc chloride (ZnCl₂), zinc nitrate (Zn(NO₃)₂).
Scientific Research Applications
Zinc sulfate monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as an electrolyte in zinc electroplating.
Biology: this compound is used in cell culture media to provide essential zinc ions for cellular functions.
Medicine: It is used as a dietary supplement to treat zinc deficiency and as an astringent and emetic in medical treatments.
Comparison with Similar Compounds
Zinc sulfate (anhydrous): ZnSO₄
Zinc sulfate heptahydrate: ZnSO₄·7H₂O
Zinc chloride: ZnCl₂
Zinc nitrate: Zn(NO₃)₂
Comparison:
Water Content: Zinc sulfate monohydrate contains one molecule of water per unit of zinc sulfate, whereas zinc sulfate heptahydrate contains seven molecules of water.
Physical Properties: this compound has a lower density and higher solubility in water compared to its anhydrous form.
This compound stands out due to its specific water content, which affects its physical properties and applications. Its high solubility and hygroscopic nature make it suitable for various industrial and medical applications.
Properties
IUPAC Name |
zinc;sulfate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O4S.H2O.Zn/c1-5(2,3)4;;/h(H2,1,2,3,4);1H2;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZCSKGULNFAMC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O5SZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2035019 | |
| Record name | Zinc sulfate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2035019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White to cream odorless solid; [EC: EFSA] White odorless powder; [Alfa Aesar MSDS] | |
| Record name | Zinc sulfate monohydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18322 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7446-19-7 | |
| Record name | Zinc sulfate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc sulfate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2035019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfuric acid, zinc salt (1:1), monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.718 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC SULFATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PTX099XSF1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Zinc sulfate monohydrate has the molecular formula ZnSO4·H2O and a molecular weight of 179.46 g/mol. Spectroscopic characterization, such as IR spectroscopy, confirms the presence of characteristic peaks for sulfate ions and water molecules. []
A: Zinc, a vital micronutrient, plays a crucial role in various biological processes. Once absorbed, zinc becomes incorporated into enzymes and proteins involved in cell growth, division, and immune function. It also contributes to wound healing and DNA synthesis. In poultry, for example, zinc absorption and utilization are influenced by its source, with hydroxychloride zinc and copper sources demonstrating better efficacy in promoting growth performance and enhancing meat yield compared to sulfate forms. []
A: this compound is commonly used as a zinc supplement in animal feed and fertilizers due to its solubility and affordability. [, , , , , , ] Research has shown its application in improving eggshell quality in laying hens, particularly in reducing broken egg rates and increasing eggshell strength and thickness. [] It has also shown potential in improving growth performance and carcass composition in growing-finishing pigs, especially in crowded housing conditions. []
A: Studies have indicated that the source of zinc supplementation can impact its effectiveness in livestock. For instance, in broiler chickens, dietary supplementation with hydroxychloride forms of zinc and copper resulted in better feed conversion ratios compared to sulfate forms. [] This highlights the importance of considering source variations when formulating diets for optimal animal performance.
A: Yes, alternative sources of zinc, such as zinc lactate, zinc polyphosphate, zinc oxide, and zinc chelated to organic molecules like EDTA or HMTBA, are available. [, , , ] The choice between this compound and alternatives depends on factors like bioavailability, cost, and specific application requirements.
A: Yes, research indicates the feasibility of creating nanocomposites containing this compound. In one study, hot-melt extrusion was used to fabricate nanocomposites with Soluplus as a polymer matrix, resulting in reduced particle size and improved dispersion of this compound. These nanocomposites demonstrated potential as a promising nano-sized zinc supplement formulation. []
ANone: While zinc is an essential micronutrient, excessive application of zinc-containing fertilizers can lead to environmental issues such as soil and water contamination. It is crucial to follow recommended application rates and practices to minimize potential environmental impacts.
A: While zinc plays a role in immune function, the use of this compound as an adjunctive treatment for neonatal sepsis requires further investigation. Studies have presented conflicting results, with some indicating potential benefits in reducing mortality and improving clinical outcomes, while others have not found statistically significant improvements. [, , ]
A: Energy Dispersive X-ray Fluorescence Spectroscopy (EDXRF) is a suitable technique to quantify zinc content in various samples, including this compound. [] This method requires careful calibration and validation to ensure accuracy and precision in quantifying zinc concentrations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B176496.png)


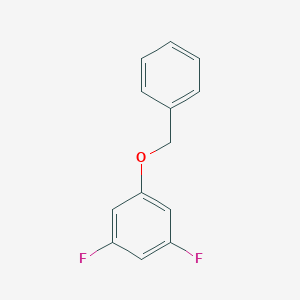
![Methyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B176507.png)
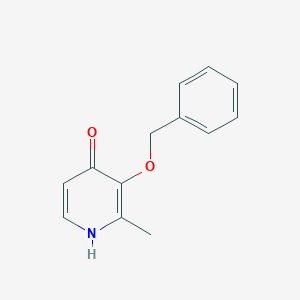


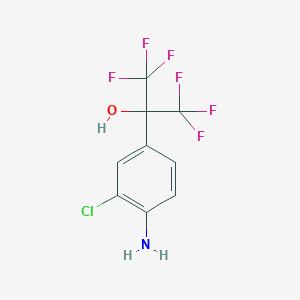
![tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate](/img/structure/B176521.png)
